Mechanistic Differentiation: PPI Disruption vs. NADPH-Competitive Inhibition
Nox2-IN-1 is the first drug-like small molecule reported to inhibit the p47phox–p22phox protein–protein interaction with a Ki of 20 µM, as demonstrated in a competitive fluorescence polarization (FP) assay [1]. In contrast, the widely used NOX2 inhibitor GSK2795039 acts as an NADPH-competitive inhibitor with an IC50 of 0.447 µM (447 nM) at 25 µM NADPH in cell-free assays, targeting the catalytic gp91phox subunit rather than the assembly PPI . These represent fundamentally different inhibitory mechanisms, making Nox2-IN-1 uniquely suited for studies requiring selective disruption of NOX2 complex assembly without direct catalytic site blockade.
| Evidence Dimension | Mechanism of action and binding affinity/potency |
|---|---|
| Target Compound Data | Ki = 20 µM for p47phox–p22phox interaction inhibition (FP assay) |
| Comparator Or Baseline | GSK2795039: IC50 = 0.447 µM for NOX2 catalytic inhibition (NADPH depletion, 25 µM NADPH); no PPI inhibition recorded |
| Quantified Difference | Nox2-IN-1 is a PPI inhibitor; GSK2795039 is an NADPH-competitive catalytic inhibitor. Potency difference: GSK2795039 is ~45-fold more potent on catalytic activity, but lacks PPI-targeting capability. |
| Conditions | Nox2-IN-1: competitive FP assay (p47phoxSH3A-B vs. p22phox peptide). GSK2795039: recombinant cell-free NOX2 assay measuring NADPH consumption. |
Why This Matters
Procurement of Nox2-IN-1 is mandatory when the experimental objective is to block NOX2 activation via p47phox–p22phox assembly, a mechanism not addressable by any commercially available catalytic-site inhibitor.
- [1] Solbak, S.M.Ø.; et al. Developing Inhibitors of the p47phox-p22phox Protein-Protein Interaction by Fragment-Based Drug Discovery. J. Med. Chem. 2020, 63 (3), 1156–1177. View Source
